

Senexin B: A Technical Guide to a Selective CDK8/19 Inhibitor

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Compound of Interest

Compound Name: *Senexin B*

Cat. No.: *B610786*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin B, also known as SNX2-1-165 or BCD-115, is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19.[1][2] These kinases are key components of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating gene transcription by RNA Polymerase II.[3][4] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators that act as cofactors for numerous signal transduction pathways implicated in cancer and other diseases.[3][4][5]

Developed as an optimized derivative of the earlier compound Senexin A, **Senexin B** exhibits greater potency and selectivity.[3][6] Its ability to modulate oncogenic signaling pathways has positioned it as a significant tool for cancer research and a promising therapeutic candidate, becoming the first selective CDK8/19 inhibitor to advance to clinical trials.[3] This guide provides a comprehensive technical overview of **Senexin B**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

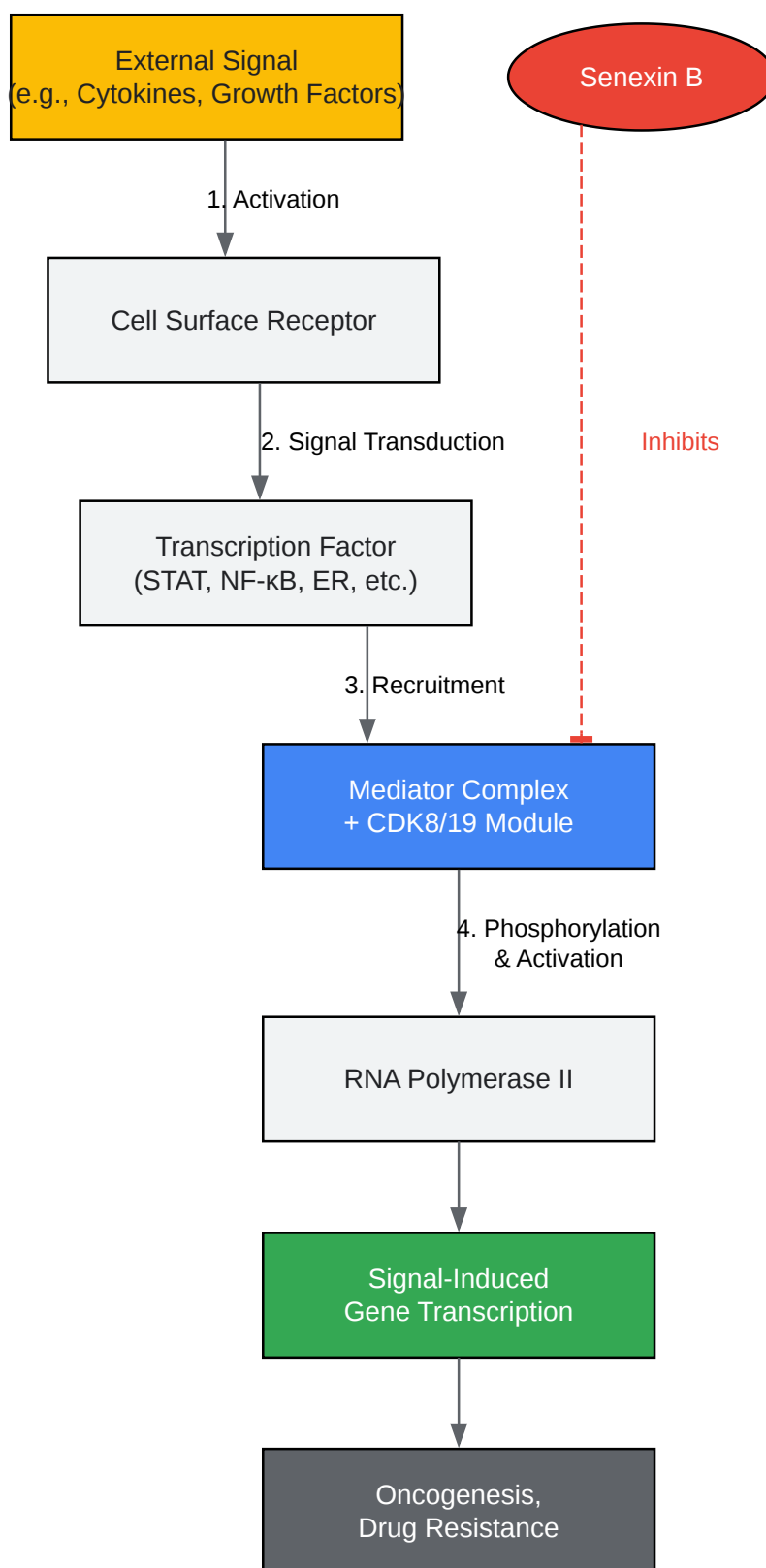
Senexin B is a quinazoline-based compound with high water solubility, a key property for its bioavailability.[2][7]

| Property | Value | Reference |
|-------------------|---|-----------|
| Synonyms | SNX2-1-165, BCD-115 | [1][2] |
| Molecular Formula | C27H26N6O | [5] |
| Molecular Weight | 450.54 g/mol | [1][5] |
| CAS Number | 1449228-40-3 | [5][7] |
| Solubility | Water: 50 mM; DMSO: 11 mg/mL (24.41 mM) | [1][7] |

Mechanism of Action

CDK8 and CDK19 function as the enzymatic core of the Mediator's kinase module. This module reversibly associates with the core Mediator complex to influence transcription.[4] By phosphorylating transcription factors and components of the transcription machinery, such as the C-terminal domain of RNA Polymerase II, CDK8/19 act as signal-dependent co-activators of specific gene expression programs.[3][8] These pathways include those driven by STATs, NF- κ B, Estrogen Receptor (ER), HIF1 α , and Wnt/ β -catenin.[3][9]

Senexin B acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and CDK19 and blocking their enzymatic activity.[7] This inhibition prevents the downstream phosphorylation events necessary for the activation of specific gene transcription, thereby suppressing oncogenic signaling.[5] A key feature of this inhibition is its context specificity; it primarily affects the de novo induction of genes in response to a signal, rather than suppressing basal gene expression.[8][10]



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Caption: General mechanism of CDK8/19 inhibition by **Senexin B**.

Quantitative In Vitro and In Vivo Data

Senexin B has been extensively characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for CDK8/19.

Table 2: In Vitro Inhibitory Activity of Senexin B

| Assay Type | Target | Value | Reference |
|-----------------------------|----------------------|---|---|
| Binding Affinity (Kd) | CDK8 | 140 nM | [1] [2] |
| CDK19 | 80 nM | [1] [2] | |
| Biochemical IC50 | CDK8/19 | 24-50 nM | [7] |
| Cell-based IC50 | NF-κB Reporter Assay | ~7-11 nM | [11] |
| PSA Inhibition (C4-2 cells) | Varies by inhibitor | [12] | |

Table 3: Summary of Senexin B In Vivo Efficacy

| Cancer Model | Dosing Regimen | Key Findings | Synergy | Reference |
|--------------------------------------|-----------------|---|-------------|-----------|
| Triple-Negative Breast Cancer (TNBC) | 40 mg/kg (i.p.) | Significantly slowed tumor growth; chemopreventive effect observed with pretreatment. | Doxorubicin | [2][7] |
| ER-Positive Breast Cancer | Not specified | Suppressed tumor growth and prevented the development of estrogen independence. | Fulvestrant | [13] |
| Colon Cancer Metastasis (CT26) | Not specified | Suppressed metastatic growth in the liver. | - | [2] |
| HER2+ Breast Cancer (HCC1954) | Not specified | Potentiated the effect of HER2-targeting drugs and suppressed tumor growth. | Lapatinib | [14] |

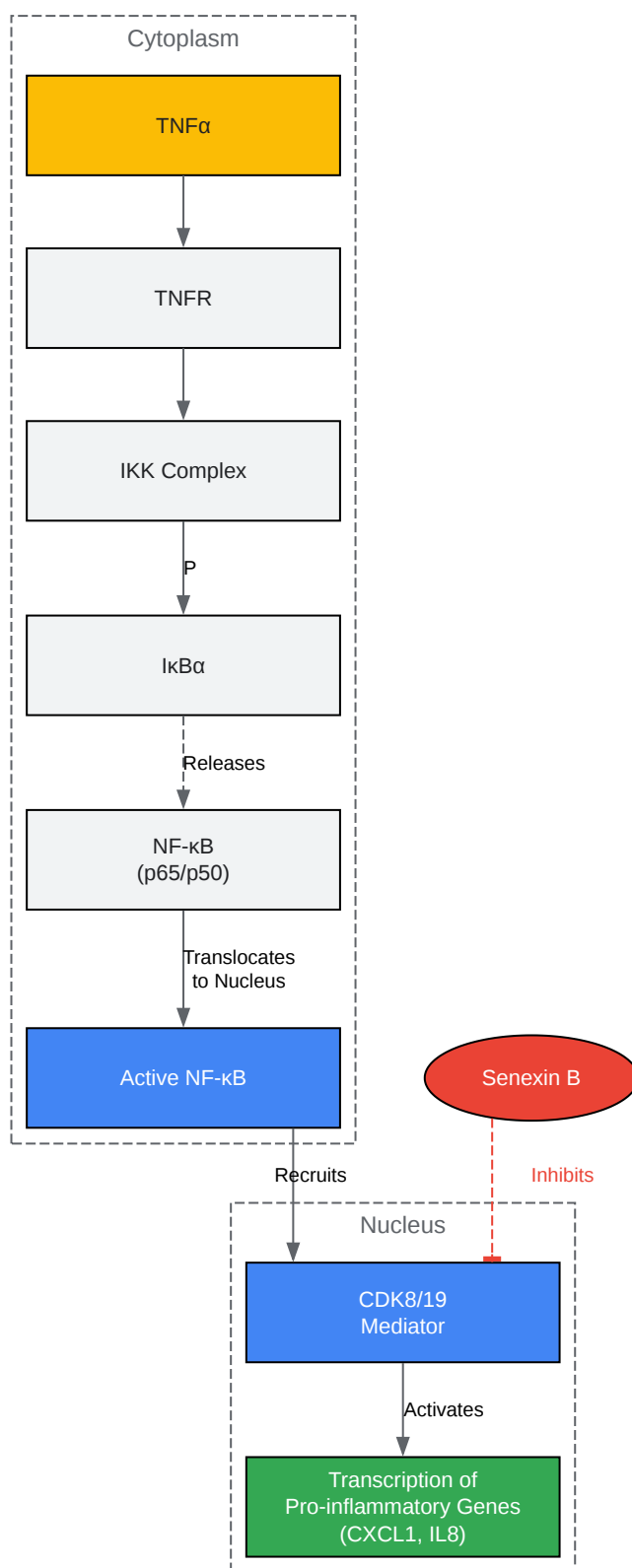
Key Biological Effects and Applications

Regulation of Transcription Factors

Senexin B's primary therapeutic potential stems from its ability to inhibit the transcriptional programs co-opted by cancer cells.

- **NF-κB Pathway:** In many cell lines, **Senexin B** inhibits the TNFα-induced expression of NF-κB target genes, such as the cytokines CXCL1, CXCL2, and IL8.[10][15] This effect can suppress the pro-tumorigenic inflammatory environment.[2]

- **STAT Pathway:** **Senexin B** has been shown to decrease both basal and IFN γ -induced phosphorylation of STAT1 at the Serine 727 (S727) residue in a kinase-dependent manner. [\[16\]](#) This phosphorylation is crucial for the full transcriptional activity of STAT1.
- **Estrogen Receptor (ER) Pathway:** In ER-positive breast cancer cells, **Senexin B** attenuates the estrogen-induced transcription of ER-responsive genes like GREB1 and TFF1. [\[13\]](#) It achieves this by decreasing RNA Polymerase II phosphorylation, thereby inhibiting transcriptional elongation. [\[13\]](#)



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Caption: Senexin B inhibits NF-κB-mediated transcription.

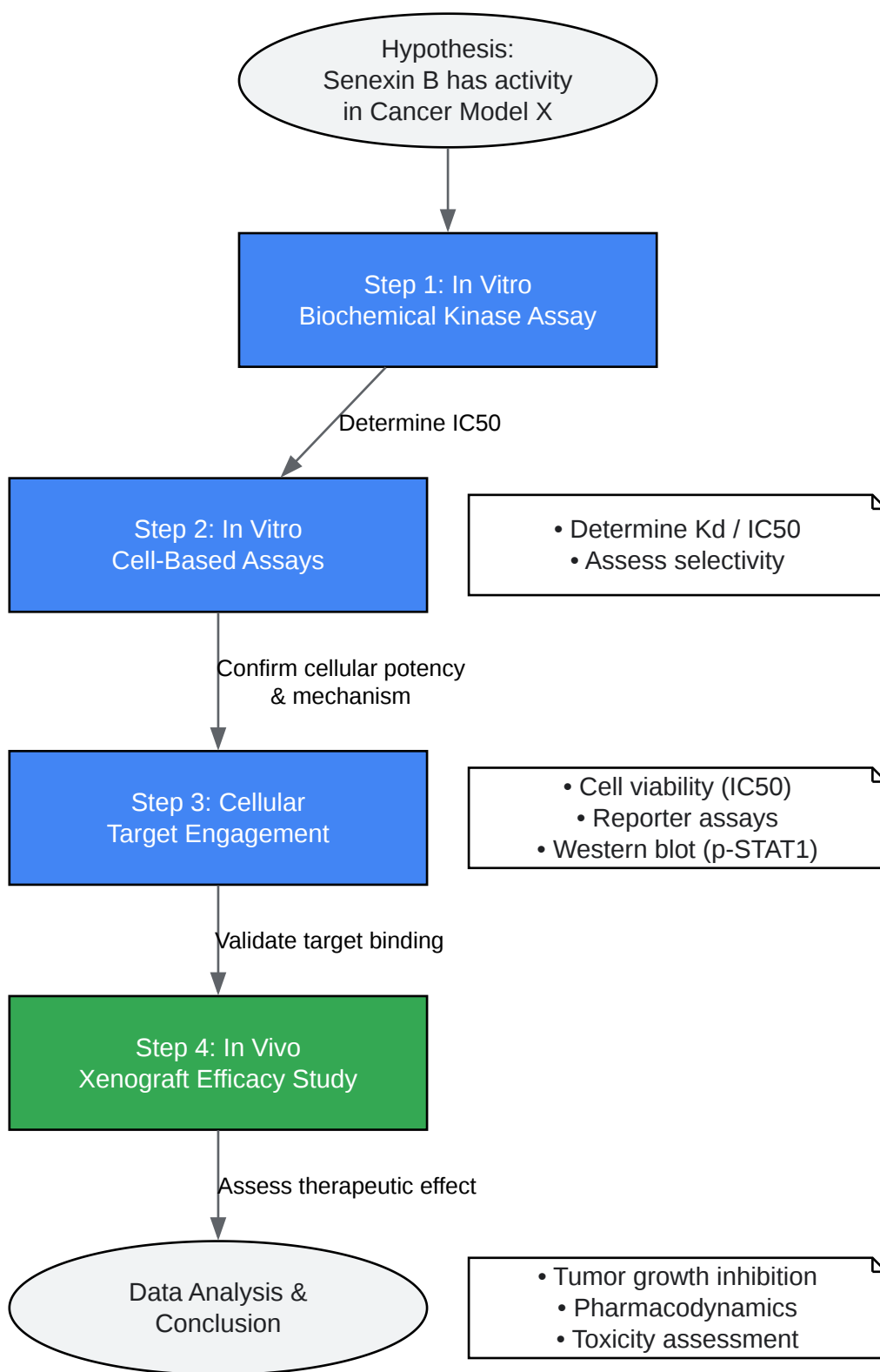
Synergistic Therapeutic Combinations

A significant application of **Senexin B** is its use in combination therapies to enhance the efficacy of existing treatments and overcome drug resistance.

- With Chemotherapy: **Senexin B** potentiates the tumor-suppressive effect of doxorubicin in TNBC xenografts.[\[2\]](#)
- With Hormone Therapy: It shows strong synergy with the ER antagonist fulvestrant in ER-positive breast cancer models.[\[6\]](#)[\[13\]](#)
- With Targeted Therapy: In HER2-positive breast cancer, **Senexin B** acts synergistically with lapatinib and trastuzumab, overcoming and preventing resistance to these agents.[\[14\]](#)

Experimental Protocols and Workflows

The following are generalized protocols for key experiments used to characterize CDK8/19 inhibitors like **Senexin B**. Researchers should optimize conditions for their specific systems.



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Caption: General experimental workflow for inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

- **Reagent Preparation:** Prepare 1x Kinase Assay Buffer. Prepare a master mix containing the buffer, 500 μ M ATP, and a suitable CDK substrate peptide.
- **Inhibitor Preparation:** Create serial dilutions of **Senexin B** in the appropriate solvent (e.g., DMSO), then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[\[17\]](#)
- **Reaction Setup:** In a 96-well plate, add 2.5 μ L of diluted **Senexin B** or vehicle control ("Positive Control") to designated wells. Add 12.5 μ L of the master mix to all wells.
- **Initiate Reaction:** Add 10 μ L of diluted recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme (e.g., 15 ng/ μ L) to the inhibitor and positive control wells. Add 10 μ L of 1x Kinase Assay Buffer to "Blank" wells.[\[17\]](#)
- **Incubation:** Incubate the plate at 30°C for 45 minutes.
- **Detection:**
 - Add 25 μ L of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 45 minutes.
 - Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 45 minutes.
- **Readout:** Measure luminescence using a microplate reader. Calculate percent inhibition relative to the positive and blank controls to determine IC50 values.

Protocol 2: Western Blotting for STAT1 S727 Phosphorylation

This protocol assesses the effect of **Senexin B** on a direct downstream target of CDK8/19 in a cellular context.

- **Cell Culture and Treatment:** Plate cells (e.g., HEK293, NK92MI) and allow them to adhere or stabilize. Treat cells with various concentrations of **Senexin B** for a specified duration (e.g., 1-6 hours).[\[16\]](#)[\[18\]](#)
- **Stimulation:** To measure effects on induced phosphorylation, add a stimulus such as IFN γ (e.g., 100 U/mL) for the final 1 hour of incubation.[\[16\]](#)[\[18\]](#)
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C: anti-phospho-STAT1 (S727) and anti-total-STAT1. Use an antibody for a housekeeping protein (e.g., GAPDH) for loading control.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager or film. Densitometry is used to quantify the ratio of phosphorylated to total STAT1.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of **Senexin B** in a mouse model.

- Cell Line and Animal Model: Select a relevant human cancer cell line (e.g., MDA-MB-468 TNBC) and an appropriate immunodeficient mouse model (e.g., SCID or NSG mice).[7]
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, **Senexin B**, Comparator Drug, Combination).
- Drug Administration:
 - Prepare **Senexin B** in a suitable vehicle (e.g., 20% propylene glycol).[7]
 - Administer the drug via the desired route (e.g., intraperitoneal (i.p.) injection or oral gavage (p.o.)) at a predetermined dose and schedule (e.g., 40 mg/kg, daily).[3][7]
- Monitoring:
 - Measure tumor volume 2-3 times per week.
 - Monitor mouse body weight and overall health as indicators of toxicity.
- Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice, excise the tumors, and measure their final weight. Analyze the data for statistically significant differences in tumor growth inhibition between groups.

Conclusion

Senexin B is a highly selective and potent inhibitor of the transcriptional kinases CDK8 and CDK19. Through its ATP-competitive mechanism, it effectively suppresses signal-induced gene expression programs that are critical for cancer cell proliferation, survival, and metastasis. Extensive preclinical data have demonstrated its efficacy as a single agent and in combination with other anti-cancer therapies across a range of tumor types. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating the role of the Mediator complex in disease and for professionals involved in the

development of novel targeted cancer therapies. The advancement of **Senexin B** into clinical trials underscores its potential as a valuable addition to the oncology armamentarium.[3]

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